2-Ethyl-p-xylene
Overview
Description
2-Ethyl-p-xylene, also known as 2-ethyl-1,4-dimethylbenzene, is an organic compound with the molecular formula C10H14. It is a derivative of p-xylene, where an ethyl group replaces one of the hydrogen atoms on the benzene ring. This compound is typically a colorless liquid with a characteristic aromatic odor .
Mechanism of Action
Target of Action
2-Ethyl-p-xylene is an organic compound that belongs to the class of p-xylenes . These are aromatic compounds that contain a p-xylene moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 4-positions
Mode of Action
It is known that it is a derivative of toluene, with an ethyl group attached to the benzene ring at the 2-position . The presence of the ethyl group may influence the compound’s interactions with its targets.
Biochemical Pathways
It is known that the compound can be synthesized by the alkenylation reaction of p-xylene with ethylene under the action of an acid catalyst . This suggests that it may interact with biochemical pathways involving these substances.
Pharmacokinetics
It is known that the compound is a colorless liquid with a characteristic aroma , suggesting that it may be volatile and could be absorbed through inhalation.
Result of Action
It is known that the compound has a strong irritant effect and may cause irritation to the skin and eyes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated place, away from fire and flammable materials . This suggests that high temperatures and the presence of fire or flammable materials could affect the stability of the compound. Furthermore, necessary personal protective measures, such as wearing gloves and protective glasses, should be taken when handling the compound to avoid unnecessary dangers or accidents .
Biochemical Analysis
Biochemical Properties
2-Ethyl-p-xylene plays a role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules by facilitating the dissolution and transport of hydrophobic substances. The compound’s hydrophobic nature allows it to interact with lipid membranes and hydrophobic pockets of proteins, potentially altering their conformation and activity. For instance, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics .
Cellular Effects
The effects of this compound on cells can be significant, particularly in terms of cellular metabolism and signaling pathways. Exposure to this compound can lead to changes in cell membrane integrity and fluidity, affecting the function of membrane-bound receptors and transporters. Additionally, this compound has been shown to influence gene expression by modulating transcription factors and signaling pathways such as the MAPK and NF-κB pathways . These changes can result in altered cellular responses, including inflammation and oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to hydrophobic regions of proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific protein involved. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, reducing the metabolism of other substrates . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Over time, the degradation products of this compound can accumulate, potentially altering its effects on cellular function. Long-term studies have shown that continuous exposure to this compound can lead to chronic changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as neurotoxicity . Additionally, there may be threshold effects, where a certain dose level is required to elicit a measurable response.
Metabolic Pathways
This compound is metabolized in the body through various pathways, primarily involving cytochrome P450 enzymes. The compound undergoes oxidation to form hydroxylated metabolites, which can then be conjugated with glucuronic acid or sulfate for excretion . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its hydrophobic nature. It can readily diffuse through lipid membranes and accumulate in fatty tissues. The compound may also interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream . The localization and accumulation of this compound in specific tissues can influence its overall toxicity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is primarily within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets. This localization is influenced by the compound’s hydrophobicity and its interactions with lipid membranes. The presence of this compound in these compartments can affect their function, including protein folding and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-p-xylene can be synthesized through various methods. One common method involves the alkylation of p-xylene with ethylene in the presence of an acid catalyst. This reaction typically occurs under high temperature and pressure conditions to facilitate the addition of the ethyl group to the benzene ring .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic alkylation of p-xylene with ethylene. The process involves the use of a zeolite catalyst, which enhances the selectivity and yield of the desired product. The reaction is carried out in a continuous flow reactor at elevated temperatures and pressures to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-p-xylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When subjected to strong oxidizing agents such as potassium permanganate (KMnO4), this compound can be oxidized to form carboxylic acids. The oxidation typically occurs at the benzylic position, leading to the formation of benzoic acid derivatives .
Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride (LiAlH4). These reactions typically result in the formation of the corresponding alkylbenzenes .
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring, forming nitro derivatives .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), elevated temperatures.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alkylbenzenes.
Substitution: Nitro derivatives.
Scientific Research Applications
2-Ethyl-p-xylene has a wide range of applications in scientific research and industry:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its derivatives are often employed in the development of new chemical reactions and catalysts .
Biology: In biological research, this compound is used as a solvent and reagent in various biochemical assays and experiments. Its properties make it suitable for use in the extraction and purification of biomolecules .
Medicine: While not directly used as a drug, this compound derivatives are investigated for their potential therapeutic properties. Research is ongoing to explore their use in drug delivery systems and as intermediates in the synthesis of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used as a solvent in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of fragrances and flavorings due to its aromatic properties .
Comparison with Similar Compounds
2-Ethyl-p-xylene can be compared with other similar compounds, such as:
p-Xylene: The parent compound, which lacks the ethyl group.
o-Xylene and m-Xylene: Isomers of p-xylene with different positions of the methyl groups.
Ethylbenzene: A compound with a single ethyl group attached to the benzene ring.
The unique combination of the ethyl and methyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-ethyl-1,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-4-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIUBBVSOWPLDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061951 | |
Record name | 2-Ethyl-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, 2-ethyl-1,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1758-88-9 | |
Record name | 1,4-Dimethyl-2-ethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1758-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-ethyl-1,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-p-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-ethyl-1,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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